molecular formula C28H28N2 B2803589 N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline CAS No. 126503-85-3

N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline

Cat. No.: B2803589
CAS No.: 126503-85-3
M. Wt: 392.546
InChI Key: YKJGRMFQAJPWSB-UHFFFAOYSA-N
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Description

N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline: is an organic compound with the molecular formula C28H28N2 and a molecular weight of 392.54 g/mol . This compound is characterized by its complex structure, which includes multiple phenyl groups and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with aniline to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with another benzaldehyde derivative in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Oxidation Products: Quinone derivatives

    Reduction Products: Secondary amines

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]amine
  • N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]phenol
  • N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]benzamide

Uniqueness

N-[1,4-Diphenyl-3-(phenylamino)butan-2-yl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N,3-N,1,4-tetraphenylbutane-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-27(29-25-17-9-3-10-18-25)28(22-24-15-7-2-8-16-24)30-26-19-11-4-12-20-26/h1-20,27-30H,21-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJGRMFQAJPWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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